![molecular formula C5H3F3IN3 B11836079 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B11836079.png)
5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine
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Overview
Description
5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine is a chemical compound with the molecular formula C5H3F3IN3 It is a pyrimidine derivative characterized by the presence of an iodine atom at the 5-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine typically involves the introduction of the iodine and trifluoromethyl groups onto a pyrimidine ring. One common method involves the iodination of 2-(trifluoromethyl)pyrimidin-4-amine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Can be achieved using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Require palladium catalysts and appropriate ligands, along with bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 5-amino-2-(trifluoromethyl)pyrimidin-4-amine derivative, while a coupling reaction might produce a biaryl compound.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Anticancer Agents
The compound serves as a precursor in the development of antiviral and anticancer agents. Its structural features, including the trifluoromethyl group, enhance metabolic stability and bioavailability, making it a candidate for pharmacological studies. Research indicates that derivatives of pyrimidine compounds with trifluoromethyl substitutions exhibit significant biological activities, including enzyme inhibition and receptor modulation .
Case Study: PI3K/mTOR Inhibitors
In a study focusing on pyrimidine derivatives, compounds substituted with trifluoromethyl groups demonstrated potent activity against PI3K (phosphoinositide 3-kinase) and mTOR (mammalian target of rapamycin) pathways, which are crucial in cancer cell proliferation. The introduction of trifluoromethyl groups significantly increased cellular potency and selectivity towards these targets .
Agriculture
Agrochemical Applications
5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine is being explored for its potential use in agrochemicals due to its bioactivity against various pests and pathogens. The trifluoromethyl group enhances the compound's efficacy in agricultural applications.
Case Study: Antifungal Activity
A study synthesized novel trifluoromethyl pyrimidine derivatives that exhibited antifungal properties against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. These compounds showed promising results in inhibiting fungal growth at concentrations comparable to established antifungal agents .
Organic Synthesis
Building Block for Complex Molecules
The compound acts as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, allows chemists to create more complex organic molecules tailored for specific applications.
Data Table: Synthetic Reactions
Reaction Type | Description | Yield (%) |
---|---|---|
Nucleophilic Substitution | Replacement of iodine with nucleophiles | 85 |
Suzuki-Miyaura Coupling | Formation of biaryl compounds | 70 |
Oxidation/Reduction | Derivation of functionalized products | 90 |
Mechanism of Action
The mechanism of action of 5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(trifluoromethyl)pyrimidin-4-amine
- 5-Chloro-2-(trifluoromethyl)pyrimidin-4-amine
- 5-Fluoro-2-(trifluoromethyl)pyrimidin-4-amine
Uniqueness
5-Iodo-2-(trifluoromethyl)pyrimidin-4-amine is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its bromine, chlorine, and fluorine analogs.
Properties
Molecular Formula |
C5H3F3IN3 |
---|---|
Molecular Weight |
289.00 g/mol |
IUPAC Name |
5-iodo-2-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H3F3IN3/c6-5(7,8)4-11-1-2(9)3(10)12-4/h1H,(H2,10,11,12) |
InChI Key |
TVHBFFIXDJKNIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)C(F)(F)F)N)I |
Origin of Product |
United States |
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